

Chemical and physical properties of (E)-Cinnamoyl-CoA

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Compound of Interest

Compound Name: (E)-Cinnamoyl-coA

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(E)-Cinnamoyl-CoA: A Technical Guide for Researchers

(E)-Cinnamoyl-coenzyme A ((E)-Cinnamoyl-CoA) is a pivotal intermediate in the phenylpropanoid metabolic pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and stilbenes, which are crucial for plant development, structural integrity, and defense mechanisms. This technical guide provides an in-depth overview of the chemical and physical properties of (E)-Cinnamoyl-CoA, detailed experimental protocols for its synthesis and analysis, and its role in cellular signaling.

Chemical and Physical Properties

(E)-Cinnamoyl-CoA is an acyl-CoA thioester formed from the condensation of cinnamic acid and coenzyme A.^[1] While experimentally determined physical properties such as melting and boiling points are not readily available in the literature, a range of physicochemical properties have been computed and are presented below.

Property	Value	Source
Molecular Formula	C30H42N7O17P3S	[2]
Molecular Weight	897.7 g/mol	[2]
Exact Mass	897.15707506 Da	[2]
XLogP3-AA (Computed)	-3.6	[2]
Hydrogen Bond Donor Count (Computed)	9	[2]
Hydrogen Bond Acceptor Count (Computed)	22	[2]
Rotatable Bond Count (Computed)	22	[2]
Polar Surface Area (Computed)	389 Å ²	[2]

Note: The physical properties listed above are computationally derived and should be considered as estimates.

Experimental Protocols

Enzymatic Synthesis of (E)-Cinnamoyl-CoA

(E)-Cinnamoyl-CoA can be synthesized enzymatically from cinnamic acid and coenzyme A using the enzyme 4-coumarate-CoA ligase (4CL).[3] This method offers high specificity and yield.

Materials:

- Cinnamic acid
- Coenzyme A (CoA)
- ATP (Adenosine triphosphate)

- MgCl_2 (Magnesium chloride)
- Purified 4-coumarate-CoA ligase (4CL) enzyme (e.g., from *Nicotiana benthamiana* or *Oryza sativa*)
- Tris-HCl or Potassium Phosphate buffer (pH 7.4-7.5)
- Incubator
- HPLC system for purification

Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tris/HCl pH 7.5 or 50 mM potassium phosphate buffer pH 7.4):[\[3\]](#)
 - Cinnamic acid (e.g., 400 μM - 1 mM)[\[3\]](#)
 - Coenzyme A (e.g., 800 μM - 1.5 mM)[\[3\]](#)
 - ATP (e.g., 2.5 mM - 6.25 mM)[\[3\]](#)
 - MgCl_2 (5 mM)[\[3\]](#)
 - Purified 4CL enzyme (e.g., 10 $\mu\text{g/mL}$ - 40 $\mu\text{g/mL}$)[\[3\]](#)
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C - 30°C) for a sufficient duration (e.g., 2 hours to overnight) with gentle mixing.[\[3\]](#) The reaction should be performed in the dark to prevent photodegradation of the product.[\[3\]](#)
- Reaction Termination: Terminate the reaction by methods such as boiling for a short period (e.g., 10 minutes at 95°C) to denature the enzyme.[\[3\]](#)
- Purification: Purify the synthesized **(E)-Cinnamoyl-CoA** from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).[\[4\]](#)[\[5\]](#) A phosphoric acid-acetonitrile gradient is often effective for separation.[\[4\]](#)

- Verification: Confirm the identity and purity of the product using techniques such as UV-Vis spectrophotometry and mass spectrometry (MS).[\[6\]](#)

Analysis of (E)-Cinnamoyl-CoA

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of **(E)-Cinnamoyl-CoA** and other cinnamoyl-CoA esters.

Instrumentation and Conditions:

- HPLC System: An Agilent 1200 HPLC system or equivalent.[\[7\]](#)
- Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm).[\[7\]](#)
- Mobile Phase: A gradient of an aqueous buffer (e.g., 30 mM ammonium acetate, pH 4.7) and organic solvents like methanol and acetonitrile is commonly used.[\[8\]](#)
- Detection: UV detection at a wavelength where cinnamoyl-CoA esters absorb strongly (e.g., around 254 nm or 366 nm).[\[9\]](#)[\[10\]](#)
- Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve generated from known concentrations of purified **(E)-Cinnamoyl-CoA**.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of **(E)-Cinnamoyl-CoA**, especially in complex biological samples.[\[11\]](#)

Instrumentation and Conditions:

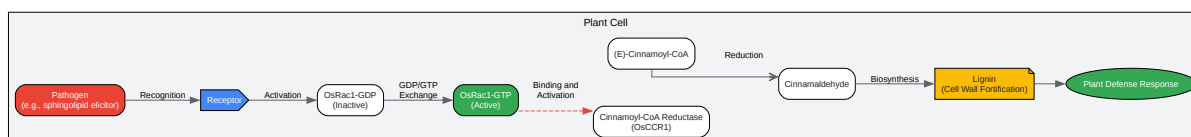
- LC System: A UPLC system (e.g., Waters ACQUITY UPLC) coupled to a tandem mass spectrometer.[\[12\]](#)
- Column: A reverse-phase C8 or C18 column.[\[12\]](#)

- Mobile Phase: A binary gradient with a volatile buffer like ammonium hydroxide in water and acetonitrile is often employed.[12]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[12]
- Detection Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for **(E)-Cinnamoyl-CoA**. [12]

Signaling Pathways and Biological Role

(E)-Cinnamoyl-CoA is a precursor for monolignols, the building blocks of lignin. The enzyme Cinnamoyl-CoA Reductase (CCR) catalyzes the first committed step in this branch of the phenylpropanoid pathway.[13][14] CCR activity is a critical control point in directing metabolic flux towards lignin synthesis.[13]

In rice, CCR has been identified as an effector of the small GTPase OsRac1, linking it to plant defense signaling.[15][16] Upon pathogen recognition, OsRac1 can activate CCR, leading to increased production of monolignols and subsequent lignification of the cell wall.[15] This reinforcement of the cell wall acts as a physical barrier against pathogen invasion.[15]

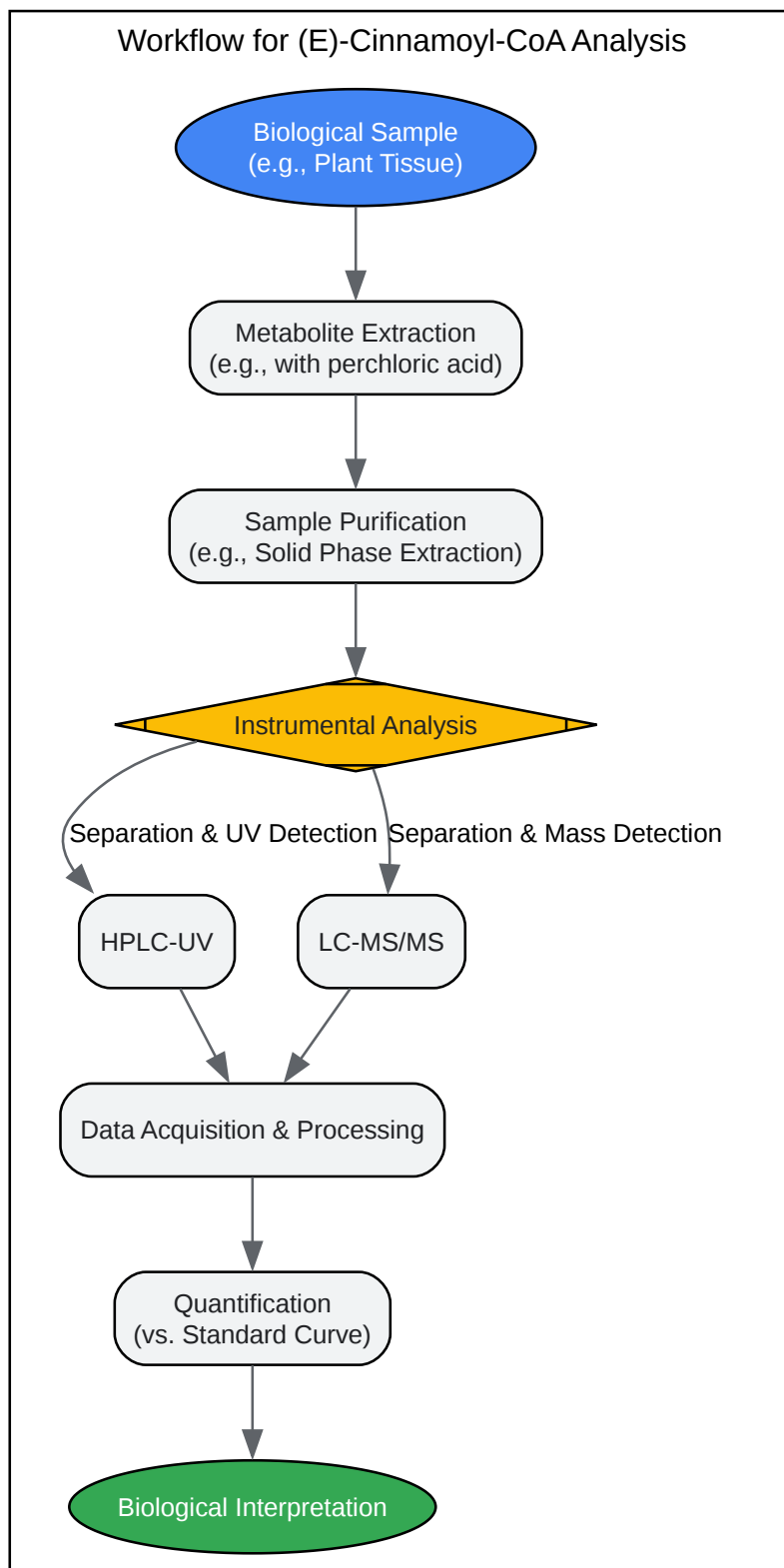


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Caption: Cinnamoyl-CoA Reductase signaling in plant defense.

Experimental Workflows

A typical experimental workflow for studying **(E)-Cinnamoyl-CoA** in a biological system involves several key steps, from sample preparation to data analysis.



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Caption: General workflow for **(E)-Cinnamoyl-CoA** analysis.

This technical guide provides a comprehensive overview of **(E)-Cinnamoyl-CoA**, offering valuable information for researchers in plant biology, biochemistry, and drug development. The provided protocols and workflows serve as a foundation for further investigation into the multifaceted roles of this important metabolite.

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